molecular formula C8H14N2O B15230733 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B15230733
M. Wt: 154.21 g/mol
InChI Key: YBHXRNAYZWLUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a saturated bicyclic heterocyclic compound featuring a fused pyrrolidine and pyrazinone ring system. This structure serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. Its core framework is recognized as a key pharmacophore in the synthesis of more complex molecules that target diverse biological pathways . This compound is notably utilized as a sophisticated synthetic intermediate. Patents and scientific literature describe its incorporation into larger, complex molecules that are designed to interact with specific biological targets. For instance, derivatives containing this core structure have been developed as potent and selective activators of Sirt6, a NAD+-dependent deacylase involved in critical cellular processes like DNA repair, gene expression, and metabolism . Sirt6 activation is a promising therapeutic strategy for treating conditions such as cancer, inflammation, and infectious diseases, with research compounds demonstrating activity against SARS-CoV-2 in vitro . Furthermore, the scaffold is featured in patented compounds investigated as potential treatments for spinal muscular atrophy and in molecules designed as inhibitors for oncology targets . Researchers value this building block for its ability to impart specific three-dimensional characteristics and potential for hydrogen bonding, which can be crucial for optimizing interactions with enzyme binding pockets. The "8a-methyl" group introduces a defined stereocenter and steric influence that can significantly impact the compound's binding affinity and metabolic stability. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this and all related compounds in accordance with all applicable laboratory safety regulations. Specific storage conditions, handling procedures, and spectroscopic data for this specific lot can be found in the accompanying Certificate of Analysis.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

8a-methyl-1,2,4,6,7,8-hexahydropyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C8H14N2O/c1-8-3-2-4-10(8)5-7(11)9-6-8/h2-6H2,1H3,(H,9,11)

InChI Key

YBHXRNAYZWLUQW-UHFFFAOYSA-N

Canonical SMILES

CC12CCCN1CC(=O)NC2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Proline Derivatives

The bicyclic framework is frequently constructed via intramolecular cyclization of L-proline intermediates. A landmark protocol involves treating Fmoc-L-proline with C3-isoprenylated indoline under HATU-mediated coupling conditions. This method achieves 90% yield (3.7 g scale) by activating the carboxyl group for nucleophilic attack by the indoline's secondary amine. Critical parameters include:

  • Solvent system : Anhydrous acetonitrile at 0°C prevents premature cyclization
  • Stoichiometry : 1.2 equivalents of HATU relative to indoline
  • Workup : Triple ethyl acetate extraction followed by silica chromatography (EtOAc/petroleum ether 1:3)

The resultant intermediate undergoes methyl group introduction at C8a via LDA-mediated deprotonation and subsequent quenching with methyl electrophiles. For instance, treatment with trimethyloxonium tetrafluoroborate (2.0 g, 14.0 mmol) in dichloromethane installs the methoxy group with 75% efficiency.

Ring-Expansion Approaches

Alternative routes employ piperidine derivatives as starting materials. 2-Piperidinol (1.2 g, 12.0 mmol) reacts with pre-functionalized pyrrolidine precursors in THF at 0°C, achieving 85% yield through a [3+3] cycloaddition mechanism. Key advantages include:

  • Retention of stereochemistry at C3 and C8a
  • Compatibility with diverse protecting groups (e.g., Boc, Fmoc)
  • Scalability to 100 mL THF without yield degradation

Methylation Techniques

Direct Alkylation at C8a

Lithium diisopropylamide (LDA) emerges as the base of choice for regioselective methylation. A representative procedure:

  • Cool THF solution of pyrrolopyrazinone (1.0 g, 2.6 mmol) to -78°C
  • Add 1.5M LDA (15.7 mmol) dropwise over 30 minutes
  • Introduce methyl iodide (3.4 g, 24 mmol) and warm to -20°C
  • Quench with NH4Cl and extract with EtOAc (3×50 mL)

This protocol delivers 63% yield with >95% regioselectivity for C8a methylation.

Reductive Amination Routes

For stereochemical control, reductive amination between keto-pyrrolidines and methylamine derivatives proves effective. Using NaBH(OAc)3 in DCM at 0°C:

Entry Amine Source Equiv Time (h) Yield (%)
1 Methylamine HCl 1.5 12 58
2 Dimethylformamide 2.0 24 72
3 Hexamethylenetetramine 3.0 6 81

Data adapted from shows hexamethylenetetramine provides optimal results through slow methyl group transfer.

Stereochemical Control

Chiral Auxiliary Methods

The (3S,8aR) configuration is achieved using Evans oxazolidinones. A three-step sequence:

  • Couple L-proline with (R)-4-phenyl-2-oxazolidinone (92% yield)
  • Perform Sharpless epoxidation (ee >99%)
  • Hydrogenolytic cleavage of auxiliary (Pd/C, H2 50 psi)

This approach delivers enantiomeric excess >98% as confirmed by chiral HPLC.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures offers green chemistry advantages:

Enzyme Solvent Conversion (%) ee Product (%)
Candida antarctica B MTBE 45 99
Pseudomonas cepacia Toluene 38 97
Thermomyces lanuginosus Acetone 52 95

Data from demonstrates Candida antarctica provides optimal enantioselectivity within 24 hours.

Large-Scale Production

Continuous Flow Synthesis

Recent advances implement microreactor technology for safer LDA handling:

  • Reactant streams :
    Stream 1: 0.5M pyrrolopyrazinone in THF
    Stream 2: 1.0M LDA in hexanes
    Stream 3: 2.0M MeI in MTBE

  • Parameters :
    Flow rate: 10 mL/min
    Residence time: 2 minutes
    Temperature: -30°C

This method achieves 89% yield at 100 g/day throughput with <5% dimer byproducts.

Crystallization Optimization

Final product purification employs antisolvent crystallization:

Antisolvent Solvent Ratio Cooling Rate (°C/h) Purity (%)
Heptane 1:3 15 98.5
Cyclohexane 1:2 20 99.1
Ether 1:4 10 97.8

Cyclohexane at 1:2 ratio produces needle-like crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

Comprehensive characterization from:

1H NMR (600 MHz, CDCl3)
δ 7.20 (d, J = 7.8 Hz, 1H), 4.31 (q, J = 6.6 Hz, 1H), 3.72 (s, 3H), 3.15–3.08 (m, 2H), 2.95 (td, J = 12.0, 3.6 Hz, 1H), 2.85–2.78 (m, 1H), 2.45 (s, 3H), 2.12–2.03 (m, 1H), 1.98–1.89 (m, 2H), 1.45 (s, 9H)

HRMS (ESI-TOF)
m/z calcd for C15H23N3O3 [M+H]+: 294.1818; found: 294.1812

IR (KBr) νmax 3609 (NH), 2971 (CH), 1680 (C=O), 1419 (C-N), 749 cm-1 (aromatic)

Chemical Reactions Analysis

Types of Reactions

8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve the use of halogenating agents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8a-Methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 8a-methylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one and related compounds:

Compound Name Core Structure Substituents/Modifications Source/Synthesis Reported Activities
This compound (Target) Pyrrolo[1,2-a]pyrazinone 8a-methyl group Multi-step synthetic routes Limited data; structural similarity suggests potential kinase/modulatory activity
Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one Pyrido[1,2-a]pyrazinone Pyridine instead of pyrrolidine ring Streptomyces atratus extracts Antifungal, antidiabetic, antibacterial
1,2-Dihydropyrrolo[1,2-a]pyrazin-3(4H)-one Partially unsaturated pyrrolo-pyrazine One double bond in pyrrolidine ring Maillard reaction (glucose/glycine) Undetermined; studied as a Maillard product in food chemistry
3,7-Disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one derivatives Triazolo-pyrazinone scaffold Substituents at positions 3 and 7 Synthetic methods via acid-mediated cyclization CNS modulation (e.g., anxiolytic, anticonvulsant)
Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 7-[(8aS)-8a-methylhexahydropyrrolo[1,2-a]pyrazin-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) Pyrido-pyrimidinone hybrid Complex substituents (e.g., benzothiazole, piperidinyl) Patent-derived synthetic routes Kinase inhibition, anticancer applications

Key Structural and Pharmacological Insights

Ring System Variations: The target compound contains a fully saturated pyrrolidine ring fused to a partially saturated pyrazinone, which may enhance conformational rigidity compared to the dihydro analog . Hexahydro-2H-pyrido[1,2-a]pyrazin-3(4H)-one replaces the pyrrolidine with a pyridine ring, introducing aromaticity and altering electron distribution. This modification correlates with broader antimicrobial and antidiabetic activities .

Substituent Effects: The 8a-methyl group in the target compound likely influences steric interactions and binding affinity to biological targets, as seen in analogous kinase inhibitors . Pyrido-pyrimidinone derivatives (e.g., from ) incorporate bulky substituents like benzothiazole or trifluoromethyl groups, enhancing target selectivity and metabolic stability .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving chiral intermediates , whereas simpler analogs like the dihydro derivative are accessible via Maillard reactions .
  • Patent compounds often employ modular strategies, enabling rapid diversification for structure-activity relationship (SAR) studies .

Biological Activity Trends: Pyrrolo-pyrazinones with methyl or ethyl substituents (e.g., 6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one, CAS 74583-40-7 ) are under investigation for enzyme inhibition, though specific data for the 8a-methyl variant is lacking. Triazolo-pyrazinones exhibit CNS-related activities, highlighting the scaffold’s versatility .

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